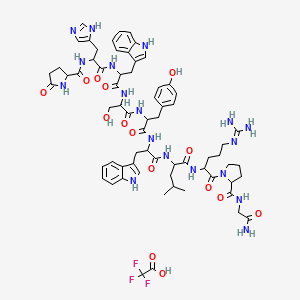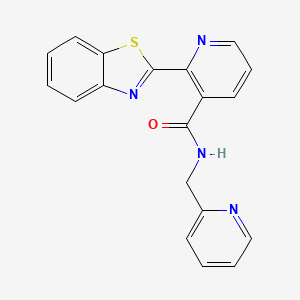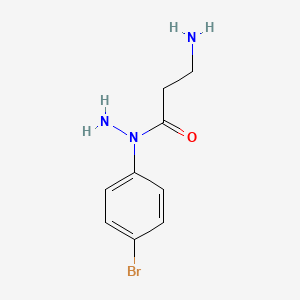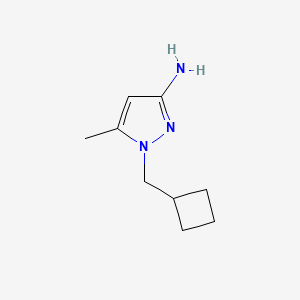![molecular formula C15H20N2O3 B12120865 1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid](/img/structure/B12120865.png)
1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-{[(4-metilfenil)carbamoil]metil}piperidin-4-carboxílico es un compuesto químico que pertenece a la clase de derivados de piperidina. La piperidina es un compuesto heterocíclico de seis miembros que contiene un átomo de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 1-{[(4-metilfenil)carbamoil]metil}piperidin-4-carboxílico típicamente involucra la reacción de derivados de piperidina con isocianato de 4-metilfenilo. La reacción se lleva a cabo bajo condiciones controladas para asegurar la formación del producto deseado. El proceso puede involucrar pasos como:
Adición nucleofílica: La piperidina reacciona con el isocianato de 4-metilfenilo para formar un intermedio.
Ciclización: El intermedio se cicla para formar el producto final.
Métodos de producción industrial: La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Se pueden emplear técnicas como reactores de flujo continuo y síntesis automatizada para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 1-{[(4-metilfenil)carbamoil]metil}piperidin-4-carboxílico puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Reactivos como halógenos o agentes alquilantes.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir derivados reducidos.
Aplicaciones Científicas De Investigación
El ácido 1-{[(4-metilfenil)carbamoil]metil}piperidin-4-carboxílico tiene varias aplicaciones de investigación científica:
Química medicinal: Se utiliza en el desarrollo de compuestos farmacéuticos debido a su potencial actividad biológica.
Síntesis orgánica: El compuesto sirve como bloque de construcción para la síntesis de moléculas más complejas.
Ciencia de materiales: Se está explorando su posible uso en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción del ácido 1-{[(4-metilfenil)carbamoil]metil}piperidin-4-carboxílico implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a receptores o enzimas, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto específicos de uso.
Compuestos similares:
- Ácido 1-{[(3-metilfenil)carbamoil]metil}piperidin-4-carboxílico
- Ácido 1-{[(4-metilfenil)sulfonil]metil}piperidin-4-carboxílico
Comparación: El ácido 1-{[(4-metilfenil)carbamoil]metil}piperidin-4-carboxílico es único debido a su estructura específica y grupos funcionales, que confieren propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferente reactividad, estabilidad y actividad biológica, lo que lo hace valioso para aplicaciones específicas en investigación e industria.
Comparación Con Compuestos Similares
- 1-{[(3-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid
- 1-{[(4-Methylphenyl)sulfonyl]methyl}piperidine-4-carboxylic acid
Comparison: 1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C15H20N2O3 |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H20N2O3/c1-11-2-4-13(5-3-11)16-14(18)10-17-8-6-12(7-9-17)15(19)20/h2-5,12H,6-10H2,1H3,(H,16,18)(H,19,20) |
Clave InChI |
GEWUGTHXPXUDBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B12120789.png)
![6,7,9,10-Tetraazaspiro[4.5]decane-8-thione](/img/structure/B12120794.png)
![methyl 2-amino-1-(2,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12120798.png)

![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12120813.png)
![Propanoic acid, 3-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester](/img/structure/B12120818.png)

![4-fluoro-N-{3-[(4-methoxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide](/img/structure/B12120824.png)
![1-Phenyl-4-sulfanylidene-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B12120828.png)




